molecular formula C15H10N2O4 B2717485 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid CAS No. 37833-80-0

2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid

Cat. No.: B2717485
CAS No.: 37833-80-0
M. Wt: 282.255
InChI Key: ATNRFBVDUQBSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a benzenecarboxylic acid moiety. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.

Mode of Action

This compound interacts with HIV-1 integrase, inhibiting its function

Biochemical Pathways

The inhibition of HIV-1 integrase by this compound affects the viral replication pathway . By preventing the integration of the viral genome into the host cell’s DNA, the compound disrupts the life cycle of the virus and prevents the production of new viral particles.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the HIV life cycle . By inhibiting the function of HIV-1 integrase, the compound prevents the virus from replicating and spreading to new cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid typically involves the condensation of anthranilic acid derivatives with isatoic anhydride under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields. These methods allow for the large-scale production of the compound while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Nitro or halogenated quinazolinone derivatives.

Scientific Research Applications

2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.

    Benzoic acid derivatives: Compounds with similar benzenecarboxylic acid moieties but different fused ring systems.

Uniqueness

2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid is unique due to its specific combination of the quinazolinone core and benzenecarboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-hydroxy-4-oxoquinazolin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-11-7-3-4-8-12(11)16-13(17(14)21)9-5-1-2-6-10(9)15(19)20/h1-8,21H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNRFBVDUQBSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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